
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with 2-chloropropanethiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylpiperazine and 2-chloropropanethiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding thiolates.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study thiol-related biological processes.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
類似化合物との比較
Similar Compounds
2-Methyl-2-propanethiol: A thiol compound with similar reactivity but different structural features.
Piperazine: The parent compound of the piperazine derivatives, lacking the thiol group.
Thiazoles: Compounds with a sulfur and nitrogen-containing ring, exhibiting different biological activities.
Uniqueness
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) is unique due to its combination of a piperazine ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H18N2S |
|---|---|
分子量 |
174.31 g/mol |
IUPAC名 |
2-methyl-1-piperazin-1-ylpropane-2-thiol |
InChI |
InChI=1S/C8H18N2S/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 |
InChIキー |
BUQQTCTYNHPYEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1CCNCC1)S |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

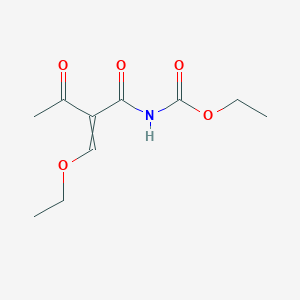
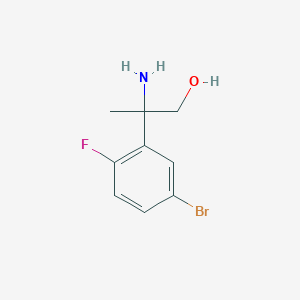
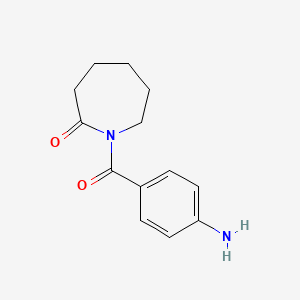
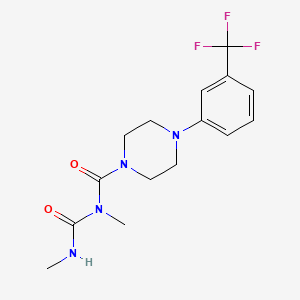
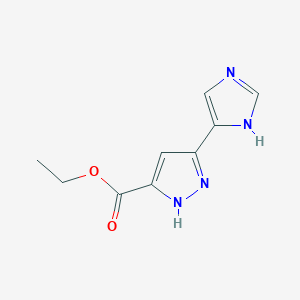
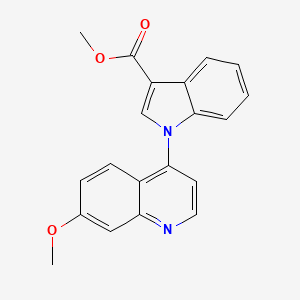
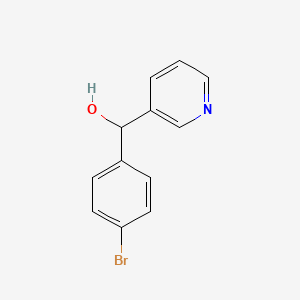
![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)
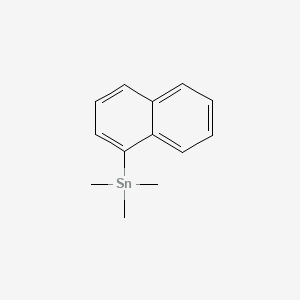

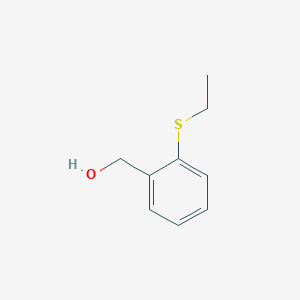
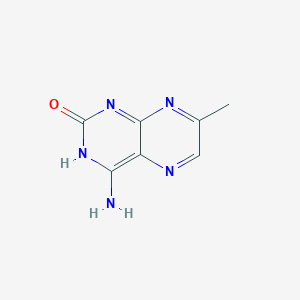
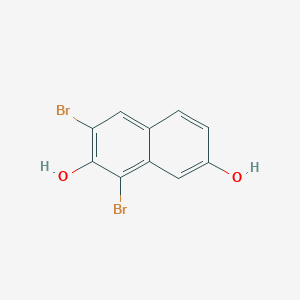
![[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
